molecular formula C22H20N2O3 B15112493 N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide

N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide

Cat. No.: B15112493
M. Wt: 360.4 g/mol
InChI Key: FNAWQLQLBVNOQH-UHFFFAOYSA-N
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Description

N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide is a synthetic organic compound with the molecular formula C22H20N2O3 It is characterized by the presence of a naphthyloxyethyl group attached to an oxoindolinyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide typically involves the reaction of 2-naphthol with ethyl bromoacetate to form 2-naphthyloxyethyl acetate. This intermediate is then reacted with isatin to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyloxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to the induction of apoptosis in cancer cells. The compound may interact with the p53 protein, which plays a crucial role in regulating cell cycle and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: Known for its inhibitory activity against melanoma cell proliferation.

    2-(1-naphthyl)-2-oxoacetate: Used in various synthetic applications.

Uniqueness

N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[1-(2-naphthalen-1-yloxyethyl)-2-oxo-3H-indol-3-yl]acetamide

InChI

InChI=1S/C22H20N2O3/c1-15(25)23-21-18-10-4-5-11-19(18)24(22(21)26)13-14-27-20-12-6-8-16-7-2-3-9-17(16)20/h2-12,21H,13-14H2,1H3,(H,23,25)

InChI Key

FNAWQLQLBVNOQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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